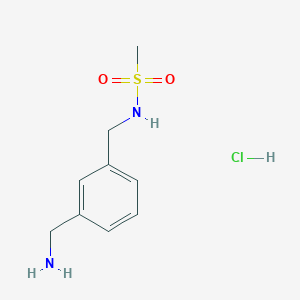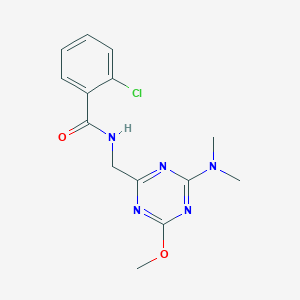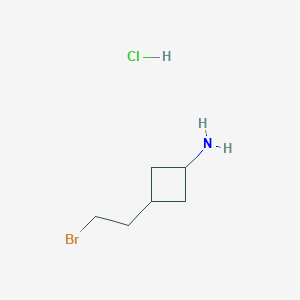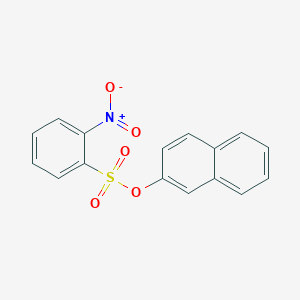![molecular formula C15H18N2O2S B2603160 tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 478046-08-1](/img/structure/B2603160.png)
tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate: is a compound that features a tert-butyl ester group, a phenyl group, and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of imidazole derivatives with tert-butyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction proceeds via nucleophilic substitution (S_N2) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group and the ester group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The imidazole ring is a common motif in many biologically active compounds. This compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
1-phenyl-1H-imidazole: Lacks the tert-butyl ester group but shares the imidazole and phenyl moieties.
tert-butyl imidazol-1-yl acetate: Similar structure but without the phenyl group.
2-phenylimidazole: Similar to 1-phenyl-1H-imidazole but with a different substitution pattern.
Uniqueness: tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is unique due to the presence of both the tert-butyl ester group and the phenyl group attached to the imidazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl 2-(1-phenylimidazol-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-13(18)11-20-14-16-9-10-17(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZTMRPUXTTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2603077.png)
![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)
![N-[(3-chlorophenyl)methyl]-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2603079.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)
![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)

![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2603090.png)
![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603092.png)

![3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2603097.png)

